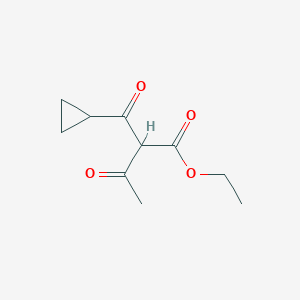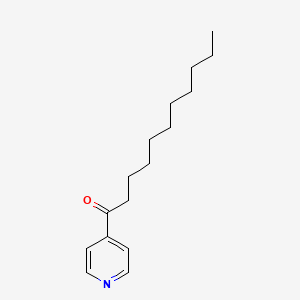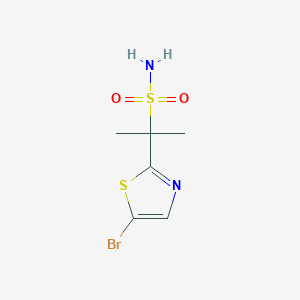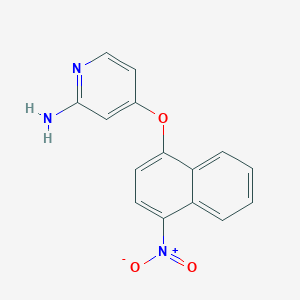![molecular formula C14H16O5 B8511597 ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate](/img/structure/B8511597.png)
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate
描述
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is an organic compound that features a cyclopropane ring, a hydroxy group, and a phenoxy group attached to an acetic acid ethyl ester backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (2-Cyclopropanecarbonyl-3-oxo-phenoxy)-acetic acid ethyl ester.
Reduction: Formation of (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity and function. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid ester.
Uniqueness
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ester group allows for easy modification, and the presence of the cyclopropane ring adds to its stability and reactivity.
属性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate |
InChI |
InChI=1S/C14H16O5/c1-2-18-12(16)8-19-11-5-3-4-10(15)13(11)14(17)9-6-7-9/h3-5,9,15H,2,6-8H2,1H3 |
InChI 键 |
YWKCKQPLXSKJAC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=CC(=C1C(=O)C2CC2)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
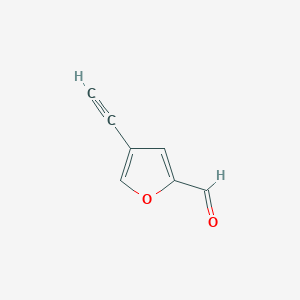
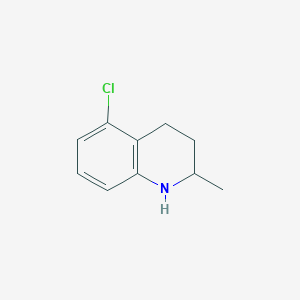
![6-Methoxy-2-[4-(2-phenylethenyl)phenyl]-1-benzofuran](/img/structure/B8511521.png)
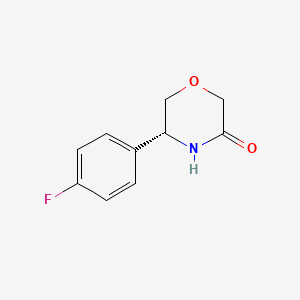
![(2-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8511552.png)
![tert-butyl N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B8511559.png)
![2-(4'-tert-Butyl[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B8511561.png)
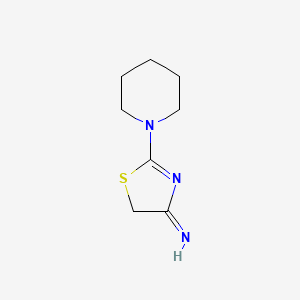
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8511580.png)
